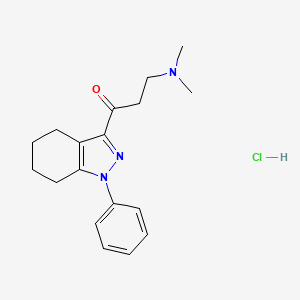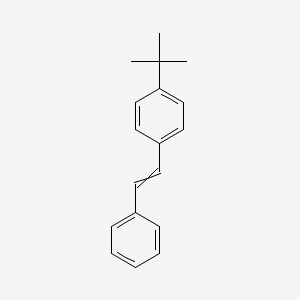
Diisobutylmethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisobutylmethylsilane is an organosilicon compound with the chemical formula C9H22Si It is a silane derivative, characterized by the presence of silicon bonded to organic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diisobutylmethylsilane can be synthesized through several methods. One common approach involves the hydrosilylation reaction, where an alkene reacts with a silane in the presence of a catalyst. For instance, the reaction between isobutylene and methylsilane in the presence of a platinum catalyst can yield this compound. The reaction conditions typically include moderate temperatures and pressures to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale hydrosilylation processes. These processes often employ continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of advanced catalysts, such as platinum or rhodium complexes, enhances the reaction rate and selectivity, leading to higher yields of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Diisobutylmethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions.
Reduction: It can act as a reducing agent in certain reactions, donating hydride ions to other compounds.
Substitution: this compound can participate in substitution reactions where one of its organic groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to facilitate reduction reactions.
Substitution: Halogenated reagents, such as chlorosilanes, are often used in substitution reactions to introduce new functional groups.
Major Products Formed
Oxidation: Silanols and siloxanes are the primary products.
Reduction: The major products are the reduced forms of the reactants, often resulting in the formation of simpler silanes.
Substitution: The products depend on the nature of the substituent introduced, leading to a variety of functionalized silanes.
Aplicaciones Científicas De Investigación
Diisobutylmethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds. Its reactivity makes it valuable in developing new materials and catalysts.
Biology: The compound is explored for its potential in modifying biological molecules, such as proteins and nucleic acids, to enhance their stability and functionality.
Medicine: Research is ongoing to investigate its use in drug delivery systems, where its unique properties can improve the delivery and efficacy of therapeutic agents.
Industry: this compound is used in the production of specialty coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mecanismo De Acción
The mechanism by which diisobutylmethylsilane exerts its effects involves its ability to form stable bonds with other molecules. The silicon atom in the compound can interact with various functional groups, facilitating the formation of new chemical bonds. This reactivity is exploited in catalysis, where this compound can act as a catalyst or a catalyst precursor. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparación Con Compuestos Similares
Similar Compounds
Triisobutylsilane: Similar in structure but with three isobutyl groups instead of two.
Dimethylisobutylsilane: Contains two methyl groups and one isobutyl group.
Diisobutylphenylsilane: Features a phenyl group in place of the methyl group.
Uniqueness
Diisobutylmethylsilane is unique due to its specific combination of isobutyl and methyl groups, which confer distinct reactivity and physical properties. This makes it particularly useful in applications requiring precise control over chemical reactions and material properties.
Propiedades
Fórmula molecular |
C9H21Si |
|---|---|
Peso molecular |
157.35 g/mol |
InChI |
InChI=1S/C9H21Si/c1-8(2)6-10(5)7-9(3)4/h8-9H,6-7H2,1-5H3 |
Clave InChI |
UVGLHLDWBKDVIM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C[Si](C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile)](/img/structure/B14715164.png)
![1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14715171.png)
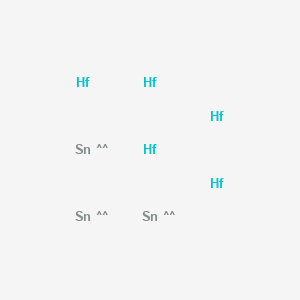
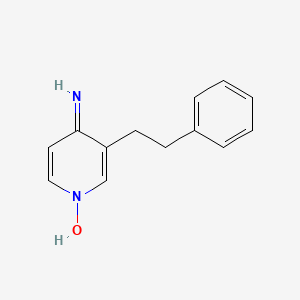
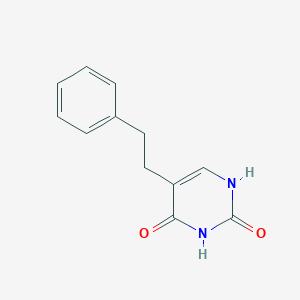


![2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol](/img/structure/B14715208.png)



